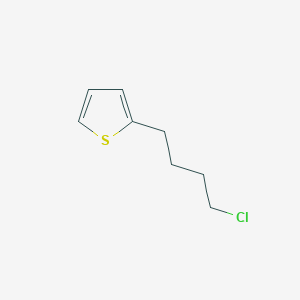

2-(4-Chlorobutyl)thiophene

CAS No.:

Cat. No.: VC14333459

Molecular Formula: C8H11ClS

Molecular Weight: 174.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11ClS |

|---|---|

| Molecular Weight | 174.69 g/mol |

| IUPAC Name | 2-(4-chlorobutyl)thiophene |

| Standard InChI | InChI=1S/C8H11ClS/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6H2 |

| Standard InChI Key | CHVDSKQGQPTNJX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)CCCCCl |

Introduction

Structural and Molecular Characteristics of 2-(4-Chlorobutyl)thiophene

Core Thiophene Framework

Thiophenes are heterocyclic compounds featuring a five-membered ring with one sulfur atom. The aromaticity of the thiophene ring arises from the delocalization of π-electrons, which stabilizes the structure and influences its reactivity . In 2-(4-Chlorobutyl)thiophene, the sulfur atom occupies the first position, while a 4-chlorobutyl chain is attached at the second position. This substitution introduces both steric and electronic effects, altering the compound’s polarity and interaction potential.

Chlorobutyl Substituent Effects

The 4-chlorobutyl group consists of a four-carbon alkyl chain terminated by a chlorine atom. This structure confers:

-

Electrophilic character at the chlorine site, enabling nucleophilic substitution reactions.

-

Hydrophobicity due to the alkyl chain, which may enhance lipid solubility and membrane permeability in biological systems .

-

Conformational flexibility, allowing the chlorobutyl chain to adopt multiple spatial orientations, potentially influencing binding interactions in catalytic or therapeutic contexts.

Synthetic Pathways and Optimization Strategies

General Synthesis of Halogenated Thiophenes

While no direct synthesis protocols for 2-(4-Chlorobutyl)thiophene are documented in the reviewed literature, methods for analogous compounds like 2-chlorothiophene provide a foundational framework. For example, 2-chlorothiophene is synthesized via chlorination of thiophene using hydrogen peroxide and hydrochloric acid under controlled temperatures (-10 to 0°C) . This reaction leverages the electrophilic aromatic substitution mechanism, where chlorine is introduced at the electron-rich α-position of the thiophene ring .

Hypothetical Synthesis of 2-(4-Chlorobutyl)thiophene

A plausible route for 2-(4-Chlorobutyl)thiophene could involve:

-

Friedel-Crafts Alkylation: Introducing a butyl group to the thiophene ring using a butyl halide and a Lewis acid catalyst (e.g., AlCl₃).

-

Chlorination: Subsequent chlorination of the terminal carbon of the butyl chain via radical or ionic mechanisms.

-

Example: Reacting 2-butylthiophene with Cl₂ under UV light to achieve selective terminal chlorination.

-

Key Challenges:

-

Ensuring regioselectivity to avoid ring chlorination.

-

Minimizing side reactions such as polysubstitution or chain degradation.

Chemical Properties and Reactivity

Physicochemical Properties

Based on structural analogs, 2-(4-Chlorobutyl)thiophene is expected to exhibit:

-

Boiling Point: ~200–220°C (estimated from alkylthiophene analogs).

-

Solubility: Low water solubility due to the hydrophobic alkyl chain; soluble in organic solvents like chloroform or ethyl acetate .

-

Stability: Susceptible to dehydrohalogenation under basic conditions, yielding alkenes.

Reactivity Profile

-

Nucleophilic Substitution: The chlorine atom may undergo substitution with nucleophiles (e.g., hydroxide, amines) to form alcohols or amines.

-

Cross-Coupling Reactions: The thiophene ring could participate in Suzuki-Miyaura couplings, enabling conjugation with aryl or heteroaryl groups .

-

Oxidation: The sulfur atom may oxidize to form sulfoxides or sulfones under strong oxidizing conditions.

Comparative Analysis with Related Thiophene Derivatives

Future Research Directions

-

Synthetic Optimization: Developing regioselective methods for chlorobutyl substitution.

-

Biological Screening: Evaluating antimicrobial and anticancer potential in cell-based assays.

-

Material Characterization: Investigating optical and electronic properties for device applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume